Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate
Overview
Description
Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate is a compound that belongs to the class of organic compounds known as azabicyclooctanes. These are organic compounds containing a bicyclo[2.2.2]octane that is substituted with an azine. The azabicyclooctane moiety is a rigid bicyclic structure that can impart unique chemical and physical properties to the molecule.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives has been explored in various studies. For instance, the preparation of 3-ethylidene-1-azabicyclo[2.2.2]octane from 1-azabicyclo[2.2.2]octan-3-one using triphenyl-ethylphosphonium bromide in dimethylsulfoxide and sodium hydride has been reported, yielding the product in high yield and providing evidence for the existence of cis and trans isomers . This method demonstrates the synthetic accessibility of azabicyclooctane derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives has been extensively studied using various spectroscopic techniques. For example, the conformational behavior of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was established using 1H, 13C, and 2D NMR spectroscopy, revealing a slightly flattened chair conformation for the piperidone ring . Similarly, the crystal structure of ethyl 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylate was determined by X-ray diffraction, providing insight into the solid-state conformation of these molecules .
Chemical Reactions Analysis
Azabicyclooctane derivatives can undergo various chemical reactions, including skeletal rearrangements under acidic conditions. For instance, ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate was shown to rearrange into 2-oxabicyclo[3.3.0]oct-7-en-3-ones upon treatment with trifluoroacetic acid, demonstrating the reactivity and potential for structural transformation of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives are influenced by their rigid bicyclic structure and the substituents attached to it. NMR spectroscopy and DFT calculations have been used to investigate the conformational preferences of the ethoxycarbonyl and acyloxy groups in these compounds, correlating calculated conformations with experimental data in solution and the solid state . These studies provide valuable information on the behavior of these molecules in different environments, which is crucial for understanding their reactivity and potential applications.
Mechanism of Action
Mode of Action
It’s known that the compound belongs to the class of quinuclidines, which are often involved in various biological activities .
Biochemical Pathways
Quinuclidine derivatives have been reported to have vast therapeutic potential .
Result of Action
Quinuclidine derivatives are known to have potential therapeutic effects .
Future Directions
The future directions for research on “Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate” and similar compounds could involve further exploration of their diverse chemistry and biological activities . This could include the development of new synthetic methodologies and the investigation of their potential applications in medicinal chemistry .
properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-11-5-3-8(9)4-6-11/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYZKXCVJJQSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902975 | |
Record name | NoName_3553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6238-33-1 | |
Record name | Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6238-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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